molecular formula C12H21NO5 B13499989 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid

Cat. No.: B13499989
M. Wt: 259.30 g/mol
InChI Key: PIXQHOODLCQMOD-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxycyclobutyl moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at a controlled temperature of around 303 K (30°C) for approximately 2 hours. The resulting product is then purified by crystallization from methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve nucleophiles such as sodium azide (NaN3) or thiols (R-SH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The methoxycyclobutyl moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid

Uniqueness

Compared to similar compounds, 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid is unique due to the presence of the methoxy group on the cyclobutyl ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry and biochemical research .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2-(1-methoxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(9(14)15)12(17-4)6-5-7-12/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

PIXQHOODLCQMOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)OC

Origin of Product

United States

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